Lipophilicity vs. Non-Halogenated & Brominated Analogs
4-(Benzyloxy)-2-chlorophenol exhibits a calculated XLogP of 3.9 [1], a value that is significantly higher than non-halogenated 4-(benzyloxy)phenol (monobenzone, XLogP = 2.87–3.4) [2] and lower than the brominated analog 4-(benzyloxy)-2-bromophenol (XLogP = 4.0) [3]. This positions the compound as a moderately lipophilic building block, offering a quantifiable advantage over less lipophilic alternatives in applications where membrane permeability or organic phase partitioning is critical.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 4-(Benzyloxy)phenol: 2.87–3.4; 4-(Benzyloxy)-2-bromophenol: 4.0 |
| Quantified Difference | Target compound XLogP is 0.5–1.0 log units higher than non-halogenated analog; 0.1 log unit lower than brominated analog |
| Conditions | Computed value using XLogP3 method |
Why This Matters
Lipophilicity dictates a compound's ability to cross biological membranes and partition into organic phases, directly impacting its utility in medicinal chemistry and separation science.
- [1] Mip.chem960.com. 620970-24-3 (Phenol, 2-chloro-4-(phenylmethoxy)-). Computed XLogP3 value: 3.9. View Source
- [2] Sielc.com. 4-(Benzyloxyl)phenol. LogP: 2.87. View Source
- [3] Chem-space.com. 4-(benzyloxy)-2-bromophenol. LogP: 4.01. View Source
